molecular formula C14H13FN2O2 B3339401 4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016853-56-7

4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B3339401
CAS No.: 1016853-56-7
M. Wt: 260.26 g/mol
InChI Key: YMUVXJACWTYXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide is an organic compound characterized by the presence of a fluorophenoxy group and a hydroxybenzene carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with a suitable alkylating agent to form 2-fluorophenoxymethyl chloride.

    Coupling Reaction: The 2-fluorophenoxymethyl chloride is then reacted with 4-aminobenzonitrile under basic conditions to form the intermediate 4-(2-fluorophenoxymethyl)benzonitrile.

    Hydrolysis and Amidation: The nitrile group in the intermediate is hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the carboximidamide through reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboximidamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-(2-fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrophobic interactions, while the hydroxybenzene carboximidamide moiety can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenoxy)benzoic acid: Similar structure but lacks the carboximidamide group.

    4-(2-Fluorophenoxymethyl)benzonitrile: Intermediate in the synthesis of the target compound.

    N’-Hydroxybenzene-1-carboximidamide: Lacks the fluorophenoxy group.

Uniqueness

4-(2-Fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide is unique due to the combination of its fluorophenoxy and hydroxybenzene carboximidamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVXJACWTYXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.